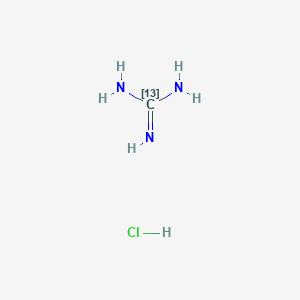

Guanidine-13C hydrochloride

描述

Guanidine-13C hydrochloride is a labeled compound where the carbon atom in the guanidine molecule is replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying biochemical pathways due to its isotopic labeling. Guanidine itself is a strong organic base and is commonly found in the urine as a product of protein metabolism .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of guanidine-13C hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another method involves the use of S-methylisothiourea as a guanidylating agent .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes the use of isotopically labeled precursors to ensure the incorporation of the carbon-13 isotope .

化学反应分析

Substitution Reactions

Guanidine-13C hydrochloride participates in nucleophilic substitution reactions, leveraging its strong base properties. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl triflate) to form S-alkylguanidinium intermediates. These intermediates undergo aminolysis to yield substituted guanidines .

-

Reagents : Methyl triflate, dimethyl sulfate.

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Thiourea 8a | Methyl triflate | Guanidine 10a | 57–89% |

Condensation Reactions

The compound facilitates multicomponent condensations, such as the Biginelli reaction:

-

Components : β-Ketoesters (e.g., ethyl 3-oxo-3-phenylpropanoate), aldehydes, and this compound .

-

Mechanism : Acid-catalyzed cyclocondensation forms pyrimidinone derivatives.

-

Applications : Synthesis of heterocyclic scaffolds for drug discovery .

Catalytic Mechanisms in Polymerization

Guanidine derivatives act as organocatalysts in ring-opening polymerizations (ROP):

-

Example : ROP of L-lactide proceeds via hydrogen-bond activation rather than covalent catalysis .

-

Key Steps :

-

Kinetics : Computational studies confirm lower activation energy for hydrogen-bond pathways () vs. covalent mechanisms () .

Denaturation and Biological Interactions

-

Protein Denaturation : Disrupts hydrogen bonding and hydrophobic interactions at millimolar concentrations, destabilizing secondary/tertiary protein structures .

-

Prion Curing : Inhibits replication of yeast prions ([ PSI +]) by blocking Hsp104p ATPase activity or stabilizing native protein conformers .

| Target | Effect | Concentration |

|---|---|---|

| Sup35p (prion) | Inhibition of replication | 1–5 mM |

| Hsp104p | Loss of ATPase activity | >1 mM |

Redox Reactions

-

Oxidation : Forms guanidino acids (e.g., nitroarginine) using HO or KMnO .

-

Reduction : LiAlH reduces guanidine to amines, though isotopic labeling complicates product isolation .

Key Mechanistic Insights

科学研究应用

Protein Denaturation and Refolding

Guanidine-13C hydrochloride is widely recognized as a potent denaturant of proteins. It disrupts the hydrogen bonds and hydrophobic interactions that stabilize protein structures, making it a valuable tool in protein studies.

- Denaturation Protocols : It is commonly used in protocols for denaturing proteins prior to purification or analysis. For instance, a study demonstrated that proteins solubilized in guanidine hydrochloride could be effectively refolded after purification, achieving significant recovery rates (58%) of soluble proteins .

Chiral Resolution

This compound has been introduced as an alternative buffer additive for chiral resolution in capillary electrophoresis (CE). It enhances the separation of enantiomers by modifying the interaction between analytes and chiral selectors.

- Case Study : In a study focused on the separation of CTN enantiomers, guanidine hydrochloride was shown to improve baseline resolution compared to traditional additives like urea and triethylamine .

| Additive | Resolution Improvement |

|---|---|

| Guanidine Hydrochloride | Significant |

| Urea | Limited |

| Triethylamine | Limited |

Antiviral Applications

Research indicates that guanidine hydrochloride can inhibit the replication of several viruses, including mammalian orthoreovirus (MRV) and poliovirus. This property is particularly useful in virology research.

- Mechanism of Action : Guanidine hydrochloride interacts reversibly with viral proteins, inhibiting their function without affecting overall cellular processes. For example, it was found to specifically inhibit viral dsRNA synthesis while sparing positive-sense RNA synthesis .

| Virus Type | Inhibition Concentration | Effect Observed |

|---|---|---|

| Mammalian Orthoreovirus | 15 mM | Inhibition of dsRNA synthesis |

| Poliovirus | Millimolar concentrations | Inhibition of replication |

Toxicological Studies

This compound has been studied for its effects on human health, particularly in the context of therapeutic uses for conditions like Lambert-Eaton Myasthenic Syndrome (LEMS). Its safety profile and potential side effects are critical areas of research.

- Clinical Findings : Case studies have documented various side effects at different dosages, highlighting the need for careful dosage management when using guanidine compounds therapeutically .

| Dosage (mg/kg/day) | Observed Effects |

|---|---|

| 20-30 | Paresthesias |

| 14-42 | GI disturbances, CNS effects |

Industrial Applications

In addition to biological applications, guanidine hydrochloride is utilized in various industrial processes, including the manufacture of plastics and resins. Its role as a chemical intermediate is significant in producing materials with specific properties.

作用机制

The mechanism of action of guanidine-13C hydrochloride involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in studying neurotransmission and muscle function.

相似化合物的比较

Similar Compounds

Guanidine hydrochloride: Similar in structure but without the isotopic labeling.

Urea: A decomposition product of guanidine, used in similar applications.

Uniqueness

The uniqueness of guanidine-13C hydrochloride lies in its isotopic labeling, which allows for precise tracing and analysis in biochemical studies. This makes it a valuable tool in research areas where understanding the detailed pathways and mechanisms is crucial .

生物活性

Guanidine-13C hydrochloride is a stable isotopic compound of guanidine, which has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Guanidine Compounds

Guanidine compounds are characterized by their strong basicity and ability to form hydrogen bonds, which facilitate various biological interactions. They are involved in numerous physiological processes, including neurotransmission and muscle contraction. This compound specifically has been studied for its roles in enhancing acetylcholine release and modulating ion channel activity in muscle cells .

This compound exhibits several mechanisms that contribute to its biological activity:

- Acetylcholine Release : It enhances the release of acetylcholine at neuromuscular junctions, which is crucial for muscle contraction and nerve impulse transmission .

- Ion Channel Modulation : The compound influences the depolarization and repolarization rates of muscle cell membranes, affecting excitability and muscle function .

- Viral Replication Inhibition : Research indicates that guanidine hydrochloride can inhibit the replication of certain viruses by interacting with viral proteins essential for replication processes .

Biological Activities

The biological activities of guanidine compounds, including this compound, can be categorized as follows:

Case Studies

- Neuromuscular Disorders : A study demonstrated that guanidine hydrochloride improved muscle strength in patients with Eaton-Lambert syndrome by enhancing acetylcholine release at the neuromuscular junction. Patients showed significant improvement in muscle fatigue after treatment with guanidine derivatives, including this compound .

- Viral Inhibition Studies : In vitro studies have shown that millimolar concentrations of guanidine hydrochloride can reversibly inhibit the growth of mammalian orthoreovirus (MRV) in mouse L929 cells. The compound specifically inhibited viral dsRNA synthesis while allowing other viral processes to continue, highlighting its selective antiviral mechanism .

Research Findings

Recent research has focused on the synthesis and application of guanidine derivatives in various fields:

- Synthesis Techniques : Novel methods for synthesizing guanidine derivatives have been explored, including anion-controlled synthesis techniques that enhance yield and selectivity for specific products .

- Biological Pathways : Studies have identified metabolic pathways involving guanidine compounds, such as the conversion of L-arginine to 4-guanidinobutanoic acid, which is crucial for understanding their biological roles in microbial systems .

属性

IUPAC Name |

(13C)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584044 | |

| Record name | (~13~C)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-04-5 | |

| Record name | (~13~C)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-04-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。